molecular formula C9H15BrO2 B1290052 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane CAS No. 74286-87-6

8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B1290052
CAS RN: 74286-87-6
M. Wt: 235.12 g/mol
InChI Key: ILYCFBCRGRUHEX-UHFFFAOYSA-N
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Description

The compound "8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane" is a spiroacetal structure that is part of a broader class of compounds known for their applications in pheromone synthesis and potential use in heterocyclic compound synthesis. These compounds are characterized by their spirocyclic ketal, which integrates an oxygen atom into a bridged bicyclic system, often resulting in unique chemical and physical properties that are valuable in various chemical syntheses.

Synthesis Analysis

The synthesis of related spiroacetal compounds has been demonstrated through various methods. For instance, the synthesis of optically active 2-Methyl- and 2-Ethyl-1,6-dioxaspiro[4.4]nonane and -[4.5]decane pheromones from a common chiral precursor involves the use of bromoepoxide as a chiral building block derived from malic acid. This precursor is used to alkylate 1,3-dithiane, followed by oxirane opening with Selectride or methyl Gilman reagent, leading to the formation of the desired carbon skeletons and functionality patterns . Another synthesis approach for a related compound, 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, includes the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and subsequent iodine-initiated aminocyclization to form the azaspirocycle . Additionally, the synthesis of (2S,5R)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane from l-sorbose involves Wittig methodology, Barton deoxygenation, reduction, and spiroketalation .

Molecular Structure Analysis

The molecular structure of spiroacetals like "8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane" is characterized by a spirocyclic ketal center, which is a key feature for the biological activity of many pheromones. The stereochemistry of these compounds is crucial, as it can significantly influence their biological activity. The synthesis methods mentioned often result in diastereomeric mixtures that require further separation and purification to obtain the desired enantiomer .

Chemical Reactions Analysis

Spiroacetal compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including hydrolysis, cyclization, and addition reactions. For example, the hydrolysis of acetal and thioacetal groups in the synthesis process can directly furnish the spiroacetal target structures . The iodine-initiated aminocyclization is another example of a cyclization reaction that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiroacetals are influenced by their rigid bicyclic structure and the presence of heteroatoms within the ring system. These properties include solubility, boiling and melting points, and reactivity towards different chemical reagents. The presence of functional groups such as bromomethyl and dioxaspiro moieties can also affect the compound's reactivity and its potential applications in organic synthesis. The specific properties of "8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane" would be determined by its exact molecular structure and substituents, which are not detailed in the provided papers .

Scientific Research Applications

Synthesis of Pheromones

8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane and its related compounds have been used in the synthesis of optically active pheromones. Hungerbühler et al. (1980) demonstrated the use of bromoepoxide as a chiral building block for preparing spiroacetal structures, which are significant in pheromone synthesis (Hungerbühler et al., 1980).

Enantiomerically Pure Compounds Synthesis

Schwartz et al. (2005) described a method to synthesize enantiomerically pure dialkyl-dioxaspiro[4.5]decanes, highlighting the potential of these compounds in producing stereochemically complex structures (Schwartz et al., 2005).

Nonlinear Optical Material Development

Kagawa et al. (1994) found that a derivative of 1,4-dioxa-8-azaspiro[4.5]decane showed promise as a material for nonlinear optical devices, indicating a potential application in laser technology and optical computing (Kagawa et al., 1994).

Organic Chemical Synthesis

Feng-bao (2006) reported on using 1,4-dioxaspiro[4.5]decan-8-one, a related compound, as a bifunctional synthetic intermediate in the production of various organic chemicals like pharmaceutical intermediates and insecticides (Zhang Feng-bao, 2006).

Pharmaceutical and Biologically Active Compounds

The synthesis of various dioxaspiro compounds indicates their utility in creating biologically active compounds and pharmaceuticals. For instance, Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, which is promising for producing significant biologically active compounds (Ogurtsov & Rakitin, 2020).

Crystal Structure Analysis

Studies by Jiang et al. (2016) and Zeng et al. (2018) on oxaspirocyclic compounds contribute to understanding the crystal structures of these compounds, which is essential for their application in materials science and pharmaceuticals (Jiang & Zeng, 2016); (Zeng, Wang, & Jiang, 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-(Bromomethyl)-1,4-dioxaspiro[4These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s behavior. Specific details about how these factors affect the action of 8-(bromomethyl)-1,4-dioxaspiro[45]decane are currently unknown .

properties

IUPAC Name

8-(bromomethyl)-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYCFBCRGRUHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CBr)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74286-87-6
Record name 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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